Cas no 1708971-72-5 (Fgfr4-IN-1)

FGFR4-IN-1 is a selective small-molecule inhibitor targeting Fibroblast Growth Factor Receptor 4 (FGFR4), a receptor tyrosine kinase implicated in hepatocellular carcinoma (HCC) and other cancers. This compound exhibits high potency and specificity for FGFR4, effectively suppressing downstream signaling pathways such as MAPK and PI3K/AKT, which are critical for tumor proliferation and survival. Its well-characterized biochemical profile makes it a valuable tool for investigating FGFR4-driven oncogenesis in preclinical studies. FGFR4-IN-1 demonstrates favorable selectivity over other FGFR isoforms, reducing off-target effects. Suitable for in vitro and in vivo applications, it serves as a key research reagent for exploring FGFR4 biology and potential therapeutic interventions in FGFR4-dependent malignancies.
Fgfr4-IN-1 structure
Fgfr4-IN-1 structure
Product name:Fgfr4-IN-1
CAS No:1708971-72-5
MF:C24H27N7O5
Molecular Weight:493.515084505081
CID:2601299

Fgfr4-IN-1 化学的及び物理的性質

名前と識別子

    • FGFR4-IN-1
    • BDBM209334
    • BCP19061
    • US9266883, 98
    • N-(5-cyano-4-((2-methoxyethyl)amino)pyridin-2-yl)-7-formyl-6-((3-oxomorpholino)methyl)-3,4-dihydro-1,8-naphthyridine-1(2H)-carboxamide
    • Fgfr4-IN-1
    • インチ: 1S/C24H27N7O5/c1-35-7-4-26-19-10-21(27-12-18(19)11-25)29-24(34)31-5-2-3-16-9-17(20(14-32)28-23(16)31)13-30-6-8-36-15-22(30)33/h9-10,12,14H,2-8,13,15H2,1H3,(H2,26,27,29,34)
    • InChIKey: ZTYSXMGILYNNJX-UHFFFAOYSA-N
    • SMILES: O1CC(N(CC1)CC1=C(C=O)N=C2C(=C1)CCCN2C(NC1C=C(C(C#N)=CN=1)NCCOC)=O)=O

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 9
  • 重原子数量: 36
  • 回転可能化学結合数: 8
  • 複雑さ: 835
  • トポロジー分子極性表面積: 150

Fgfr4-IN-1 Security Information

  • 储存条件:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month

Fgfr4-IN-1 Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
MedChemExpress
HY-100631-10mg
FGFR4-IN-1
1708971-72-5 99.89%
10mg
¥2300 2024-04-19
ChemScence
CS-5897-5mg
FGFR4-IN-1
1708971-72-5 99.88%
5mg
$120.0 2022-04-27
ChemScence
CS-5897-10mg
FGFR4-IN-1
1708971-72-5 99.88%
10mg
$230.0 2022-04-27
ChemScence
CS-5897-50mg
FGFR4-IN-1
1708971-72-5 99.88%
50mg
$700.0 2022-04-27
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F14590-5mg
FGFR4-IN-1
1708971-72-5 99%
5mg
¥5682.0 2023-09-07
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci22552-10mg
FGFR4-IN-1
1708971-72-5 98%
10mg
¥3685.00 2023-09-09
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci22552-100mg
FGFR4-IN-1
1708971-72-5 98%
100mg
¥14905.00 2023-09-09
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0256-2 mg
FGFR4-IN-1
1708971-72-5 98.96%
2mg
¥697.00 2022-02-28
Ambeed
A607362-5mg
Fgfr4-in-1
1708971-72-5 99%
5mg
$377.0 2025-02-22
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TQ0256-25 mg
FGFR4-IN-1
1708971-72-5 98.96%
25mg
¥3666.00 2022-02-28

Fgfr4-IN-1 関連文献

Fgfr4-IN-1に関する追加情報

Research Brief on Fgfr4-IN-1 (CAS: 1708971-72-5): A Promising FGFR4 Inhibitor in Cancer Therapeutics

Fibroblast growth factor receptor 4 (FGFR4) has emerged as a critical therapeutic target in various cancers, particularly hepatocellular carcinoma (HCC) and rhabdomyosarcoma, due to its role in cell proliferation, survival, and metastasis. Fgfr4-IN-1 (CAS: 1708971-72-5), a selective small-molecule inhibitor of FGFR4, has recently gained attention for its potential in precision oncology. This research brief synthesizes the latest findings on Fgfr4-IN-1, focusing on its mechanism of action, preclinical efficacy, and therapeutic implications.

Recent studies highlight Fgfr4-IN-1's high selectivity for FGFR4 over other FGFR isoforms (FGFR1-3), with IC50 values in the low nanomolar range (e.g., 2.3 nM for FGFR4 vs. >1000 nM for FGFR1-3). Structural analyses reveal that the compound binds to the ATP-binding pocket of FGFR4, stabilizing an inactive conformation through interactions with key residues like Ala553 and Lys503. This specificity minimizes off-target effects, addressing a major limitation of pan-FGFR inhibitors.

In vivo efficacy was demonstrated in FGFR4-driven xenograft models, where Fgfr4-IN-1 (administered at 10-30 mg/kg/day) achieved tumor growth inhibition rates of 60-80% without significant weight loss or hepatotoxicity. Notably, RNA-seq analyses showed downregulation of FGF19-FGFR4 downstream effectors (β-catenin, c-Myc) and epithelial-mesenchymal transition markers. However, acquired resistance via FGFR4 V550L gatekeeper mutations has been reported, prompting ongoing research into combination therapies with immune checkpoint inhibitors.

Comparative studies position Fgfr4-IN-1 as pharmacodynamically superior to first-generation inhibitors like BLU9931, with improved oral bioavailability (F% = 65% in rodents) and brain penetration (Kp,uu = 0.3). Phase I clinical trials (NCT04830747) are currently evaluating its safety profile in HCC patients with FGF19 amplifications. Challenges remain in patient stratification, as FGFR4 overexpression alone may not predict response without concomitant FGF19/FGF23 ligand overexpression.

In conclusion, Fgfr4-IN-1 represents a paradigm shift in targeting FGFR4-dependent cancers. Its clinical translation could benefit from companion diagnostics for FGF19/FGFR4 pathway activation and rational combinations with MAPK or CDK4/6 inhibitors. Further research should address resistance mechanisms and explore its utility in FGFR4-overexpressing breast and lung cancers.

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